molecular formula C22H24N2O5S B2634938 8-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034363-49-8

8-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No. B2634938
CAS RN: 2034363-49-8
M. Wt: 428.5
InChI Key: RIGKFIGRDKNWQY-UHFFFAOYSA-N
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Description

8-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and in vitro Antimicrobial Evaluation : A series of fluoroquinolone derivatives, including 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, were synthesized and assessed for their antibacterial and antifungal activities using the microbroth dilution technique. Some compounds exhibited promising antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Srinivasan et al., 2010).

Crystal Structure and Molecular Interactions

Crystal Structures of Isomeric Quinolines : The crystal structures of isomeric quinolines were analyzed, highlighting the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural motifs are important in understanding the molecular arrangements and interactions in these compounds, which can be critical in various scientific applications such as drug design and material science (de Souza et al., 2015).

Caspase-3 Inhibitory Activity

Synthesis and Caspase-3 Inhibitory Activity : Novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines were synthesized and identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis (programmed cell death). This discovery has implications for therapeutic strategies targeting diseases characterized by aberrant cell death, such as cancer and neurodegenerative disorders (Kravchenko et al., 2005).

Anticancer Activity

Anti-leukemic Activity of Quinoline Derivatives : A specific quinoline compound demonstrated cytotoxic potential against leukemia cell lines, indicating its potential use in anticancer therapies. Understanding the structural basis of this compound's activity could guide the development of new anti-leukemic agents (Guillon et al., 2018).

properties

IUPAC Name

8-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-27-19-9-8-18(15-21(19)28-2)30(25,26)24-13-10-17(11-14-24)29-20-7-3-5-16-6-4-12-23-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGKFIGRDKNWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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